molecular formula C13H9F2NO4S B2463126 2-(3,4-Difluorobenzenesulfonamido)benzoic acid CAS No. 329908-54-5

2-(3,4-Difluorobenzenesulfonamido)benzoic acid

Cat. No. B2463126
CAS RN: 329908-54-5
M. Wt: 313.27
InChI Key: KRYRINOVIRXGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a chemical compound with the molecular formula C13H9F2NO4S and a molecular weight of 313.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Difluorobenzenesulfonamido)benzoic acid consists of a benzoic acid group attached to a difluorobenzenesulfonamide group . The presence of the difluorobenzenesulfonamide group may influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

2-(3,4-Difluorobenzenesulfonamido)benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

Water Purification

2-(3,4-Difluorobenzenesulfonamido)benzoic acid, along with other benzoic acid derivatives, has been explored for applications in water purification. Matthews (1990) demonstrated that benzoic acid and its derivatives, when combined with titanium dioxide and exposed to UV light, can effectively mineralize various pollutants, providing a method for purifying contaminated water sources Matthews, 1990.

Food and Beverage Preservation

The use of benzoic acid derivatives, including 2-(3,4-Difluorobenzenesulfonamido)benzoic acid, is prevalent in the food and beverage industry. These compounds act as preservatives due to their antibacterial and antifungal properties. del Olmo, Calzada, and Nuñez (2017) discuss the widespread use of these compounds in preserving food products, highlighting their effectiveness in prolonging shelf life and ensuring safety del Olmo, Calzada, & Nuñez, 2017.

Pharmaceutical Research

In the pharmaceutical industry, benzoic acid derivatives are integral in the synthesis of various drugs. The study of their binding properties, as explored by Zia and Price (1975), provides insights into the interactions between drugs and biological molecules, which is crucial for the development of effective pharmaceuticals Zia & Price, 1975.

Material Science

Benzoic acid derivatives are used in material science for the synthesis of polymers and composites. Amarnath and Palaniappan (2005) researched the use of benzoic acid and its derivatives as dopants in polyaniline, a conducting polymer, demonstrating their role in modifying the electrical properties of materials Amarnath & Palaniappan, 2005.

Environmental Chemistry

In environmental chemistry, the study of the interactions between benzoic acid derivatives and reactive oxygen species is significant. Setsukinai et al. (2003) developed novel fluorescence probes using these compounds, which can detect and differentiate various reactive oxygen species, aiding in understanding environmental oxidative processes Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-[(3,4-difluorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-10-6-5-8(7-11(10)15)21(19,20)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYRINOVIRXGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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